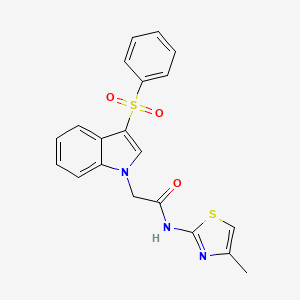

N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Description

N-(4-Methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole-acetamide hybrid compound featuring a phenylsulfonyl group at the indole 3-position and a 4-methylthiazole moiety linked via an acetamide bridge. The phenylsulfonyl group may enhance metabolic stability and target binding affinity, while the thiazole ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-14-13-27-20(21-14)22-19(24)12-23-11-18(16-9-5-6-10-17(16)23)28(25,26)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGREUUDYHPPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and indole precursors. The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones, while the indole ring can be constructed via Fischer indole synthesis or other methods.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring to form thiazolidines.

Substitution: Introduction of different substituents on the indole or thiazole rings.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

In a study evaluating the compound's antibacterial efficacy, it was found to have an IC50 value of less than 50 µg/mL against E. coli, indicating strong potential for development into an antibacterial agent.

Anticancer Activity

The compound's indole and thiazole moieties suggest potential anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines.

Case Study:

A series of synthesized derivatives were tested for their anticancer activity, with some derivatives achieving significant inhibition rates in breast and colon cancer cell lines, suggesting a promising avenue for further investigation.

Enzyme Inhibition

The structure of this compound indicates potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study:

In a recent study, derivatives of this compound were evaluated for AChE inhibition, with some achieving IC50 values lower than 5 µM, highlighting their therapeutic potential in neurodegenerative conditions.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole and indole rings may interact with enzymes or receptors, modulating various biochemical pathways. The phenylsulfonyl group can enhance the compound's binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, physicochemical properties, and bioactivities of structurally related compounds from the evidence, highlighting their similarities and differences with the target molecule.

Key Observations:

Structural Diversity: The target compound’s phenylsulfonyl-indole core is distinct from analogs like 10j (chlorobenzoyl-indole) and 3a (hydroxyiminomethyl-indole), which alter electronic and steric properties .

Synthetic Efficiency :

- Yields for indole-acetamide derivatives vary widely (e.g., 8% for 10j vs. 86.6% for 54 ), suggesting that sulfonyl group introduction (as in 54 ) may improve reaction efficiency compared to halogenated or benzoylated analogs .

Bioactivity Trends: Anticancer Activity: 10j inhibits Bcl-2/Mcl-1 proteins, likely due to its halogenated aryl groups enhancing hydrophobic interactions with protein pockets . The target’s phenylsulfonyl group may similarly stabilize target binding. Enzyme Inhibition: 54’s phenylsulfonyl group contributes to cytohesin inhibition, implying the target’s sulfonyl moiety could be critical for analogous enzyme targeting . Antioxidant Activity: 3a’s hydroxyiminomethyl group enables radical scavenging, a property absent in sulfonyl-containing analogs .

Pharmacological and Physicochemical Implications

Role of Sulfonyl Groups: The phenylsulfonyl group in the target compound may enhance metabolic stability compared to esters or amides, as seen in 54’s high yield and stability .

Thiazole vs.

Halogen vs. Sulfonyl Substitutents: Halogenated analogs (e.g., 10j, 10l) exhibit lower yields but notable bioactivity, implying that the target’s non-halogenated design may balance synthetic feasibility and efficacy .

Biological Activity

N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, particularly in the context of cancer and antimicrobial activity.

- Molecular Formula : CHNOS

- Molecular Weight : 411.5 g/mol

- CAS Number : 941878-94-0

Synthesis

The synthesis of this compound involves the reaction of 4-methylthiazole with phenylsulfonyl indole derivatives. The synthetic pathway typically includes:

- Formation of the thiazole ring.

- Coupling with the indole moiety via appropriate coupling agents.

- Acetylation to yield the final product.

Anticancer Activity

This compound has shown significant anticancer properties in various studies. The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 8.7 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon) | 5.4 | Inhibition of topoisomerase activity |

The compound exhibited a lower IC value against HCT116 cells compared to other tested lines, indicating a higher potency in colon cancer models .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties, particularly against resistant strains of bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| MRSA | 0.98 | Bactericidal |

| E. coli | 5.0 | Bacteriostatic |

| S. aureus | 2.5 | Bactericidal |

The minimum inhibitory concentration (MIC) against MRSA was notably low, suggesting potential use as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis pathways.

- Disruption of Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.

- Interaction with DNA : Potential intercalation with DNA or inhibition of topoisomerases has been suggested as a mechanism for its anticancer effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various preclinical models:

- Study on Lung Cancer Models : In vivo studies using A549 xenograft models showed significant tumor size reduction upon treatment with the compound compared to controls.

- Resistance Mechanism Exploration : Research indicated that this compound retains activity against mutant strains resistant to common antibiotics, suggesting a unique mechanism that circumvents traditional resistance pathways .

Q & A

Q. What are the standard synthetic routes for N-(4-methylthiazol-2-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, and how is its structural purity confirmed?

The synthesis typically involves condensation reactions between functionalized indole precursors and thiazole-containing acetamide derivatives. For example, intermediate 1H-indole-3-carbaldehyde oxime can be prepared by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol, followed by reaction with 2-chloro-N-(4-methylthiazol-2-yl)acetamide under basic conditions . Structural confirmation employs:

- FT-IR spectroscopy to identify functional groups (e.g., amide C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹).

- ¹H/¹³C-NMR to verify proton environments and carbon frameworks (e.g., indole C3 proton at δ ~7.8–8.2 ppm, methylthiazole protons at δ ~2.5 ppm).

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. Which in vitro assays are most suitable for preliminary evaluation of its antioxidant activity?

The FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays are widely used. FRAP measures the compound’s ability to reduce Fe³⁺-TPTZ complexes, while DPPH quantifies radical neutralization via UV-Vis absorbance at 517 nm . For example, halogen substitutions at the phenyl ring (e.g., Cl or Br at ortho positions) enhance activity due to electron-withdrawing effects, as observed in structurally similar indole acetamides .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT optimize its bioactivity predictions?

- Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like Bcl-2 or antioxidant enzymes. For instance, sulfonyl groups may form hydrogen bonds with catalytic residues, as seen in analogous phenylsulfonyl-indole derivatives .

- Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to identify reactive sites. X-ray crystallography data (e.g., bond angles/lengths) validate computational geometries .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., meta vs. para halogen placement) on activity. For example, ortho-chloro derivatives show higher antioxidant potency than para-substituted analogs due to steric and electronic factors .

- Dose-response profiling : Test activity across a concentration gradient (e.g., 10–100 μM) to identify non-linear effects or cytotoxicity thresholds .

- Orthogonal assays : Cross-validate results using complementary methods (e.g., FRAP + DPPH + superoxide dismutase (SOD) assays) .

Q. What crystallographic techniques and software validate its 3D structure?

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and SHELXS (for solution) determines absolute configuration and packing interactions. For example, bond lengths (e.g., C–N at ~1.38 Å) and angles (e.g., C–N–C at ~124°) confirm amide and sulfonyl group geometries .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions, critical for formulation studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.